6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

This benzothiazole-piperazine hybrid, featuring a 6-methoxy electron-donating group and a pyrimidin-2-yl hydrogen-bond acceptor, is a structurally unique scaffold for medicinal chemistry. Ideal as a core fragment for kinase inhibitor libraries or as a negative control probe for profiling the 6-methoxybenzothiazole-piperazine-pyrimidine chemotype. Procure this research-grade compound to explore its potential as a CYP450 substrate for O-demethylation metabolism studies.

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
CAS No. 2327201-19-2
Cat. No. B6426404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2327201-19-2
Molecular FormulaC16H17N5OS
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C16H17N5OS/c1-22-12-3-4-13-14(11-12)23-16(19-13)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3
InChIKeyWRHAADUKAQEJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327201-19-2): Chemical Identity and Procurement Baseline


6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule belonging to the benzothiazole-piperazine class, characterized by a 6-methoxy substituent on the benzothiazole core and a pyrimidin-2-yl group appended to the piperazine ring . Its molecular formula is C16H17N5OS with a molecular weight of 327.4 g/mol . This heterocyclic scaffold is commonly explored in medicinal chemistry for kinase inhibition and antimicrobial applications; however, no primary research publications or patents specifically disclosing biological data for this exact compound were identified in the current search. Consequently, its baseline characterization is limited to chemical identity and vendor-supplied specifications.

Why Generic Substitution of 6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole with In-Class Analogs Carries Unquantified Risk


Benzothiazole-piperazine derivatives are not functionally interchangeable, as minor structural modifications—such as substituent variation at the benzothiazole 6-position or alteration of the N-heteroaryl group on the piperazine—can profoundly alter target engagement, selectivity, and pharmacokinetic properties [1]. In the broader pyrimidine-benzothiazole hybrid class, for example, a single methyl or methoxy shift can convert a potent CDK2 inhibitor (IC50 15.4 nM) into an inactive analogue [1]. However, for the specific compound 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole, no published head-to-head or cross-study data were identified that quantitatively define the functional consequences of substituting its 6-methoxy or pyrimidin-2-yl motifs with alternative groups. Therefore, any generic substitution would proceed without evidence-based justification.

Quantitative Differentiation Evidence for 6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole versus Closest Analogs


Application Scenarios for 6-Methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole Based on Current Evidence


Fragment-Based or Scaffold-Hopping Library Design

As a structurally distinct benzothiazole-piperazine hybrid that combines a 6-methoxy electron-donating group with a pyrimidin-2-yl hydrogen-bond acceptor, this compound may serve as a core scaffold in fragment-based drug discovery libraries [1]. The benzothiazole-piperazine-pyrimidine architecture is validated in kinase inhibitor design, as demonstrated by potent CDK2 inhibitors in the same chemotype space (e.g., compound 10s, CDK2 IC50 15.4 nM) [1]. However, the specific contributions of the 6-methoxy substitution remain uncharacterized.

Negative Control or Inactive Comparator in Target-Focused Assays

Pending experimental profiling, this compound could be positioned as a negative control for targets where the 6-methoxybenzothiazole-piperazine-pyrimidine chemotype is known to be inactive. The absence of published bioactivity data for this exact structure suggests it may be a silent binder against common off-target panels, although this hypothesis requires verification [1].

Metabolic Stability Probe in Cytochrome P450 Studies

The 6-methoxy substituent on the benzothiazole ring is a known substrate for cytochrome P450-mediated O-demethylation, potentially yielding a 6-hydroxy metabolite . Researchers investigating structure-metabolism relationships may utilize this compound as a tool substrate to compare intrinsic clearance rates against 6-halo or 6-unsubstituted benzothiazole analogues, though no comparative metabolic stability data are yet published for this specific derivative.

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